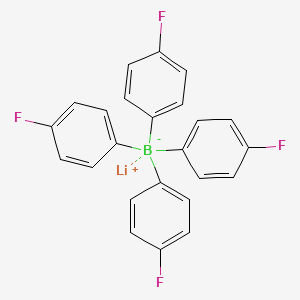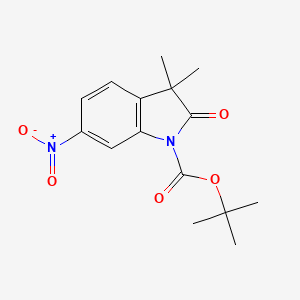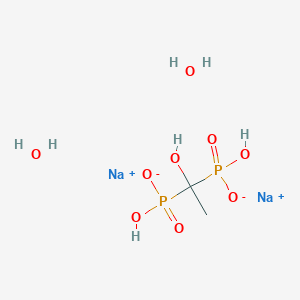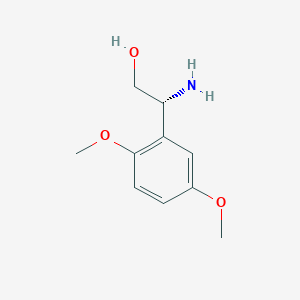
Lithium tetrakis(p-fluorophenyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium tetrakis(p-fluorophenyl)borate is a chemical compound that features a lithium cation and a tetrakis(p-fluorophenyl)borate anion. This compound is known for its weakly coordinating anion properties, making it valuable in various chemical applications, particularly in catalysis and electrochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium tetrakis(p-fluorophenyl)borate typically involves the reaction of p-fluorophenyllithium with tris(p-fluorophenyl)boron. The reaction is carried out in an ether solution, resulting in the precipitation of the lithium salt as a white solid. The general reaction can be represented as follows:
(C6H4F)3B+Li(C6H4F)→[Li(OEt2)3][B(C6H4F)4]
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium tetrakis(p-fluorophenyl)borate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where the p-fluorophenyl groups are replaced by other functional groups.
Coordination Reactions: It forms complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Common reagents used in reactions with this compound include transition metal chlorides and organic halides. The reactions are typically carried out in non-aqueous solvents such as ether or dichloromethane under inert atmosphere conditions to prevent moisture and air sensitivity.
Major Products
The major products formed from reactions involving this compound are often cationic transition metal complexes. These complexes are valuable in various catalytic processes, including polymerization and organic synthesis.
Wissenschaftliche Forschungsanwendungen
Lithium tetrakis(p-fluorophenyl)borate has a wide range of scientific research applications:
Chemistry: It is used as a weakly coordinating anion in the synthesis of cationic transition metal complexes, which are important in catalysis.
Biology: Its role in biological research is limited, but it can be used in studies involving metal ion interactions.
Medicine: There are no significant direct applications in medicine, but its derivatives may be explored for potential therapeutic uses.
Industry: It is used in the production of high-performance catalysts for polymerization reactions and in electrochemical applications to enhance the solubility and stability of metal complexes.
Wirkmechanismus
The mechanism by which lithium tetrakis(p-fluorophenyl)borate exerts its effects is primarily through its weakly coordinating anion properties. The anion does not strongly interact with the cation, allowing the cation to participate in various chemical reactions without significant interference. This property is particularly useful in catalysis, where the anion’s weak coordination allows for the formation of highly reactive cationic species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Lithium tetrakis(pentafluorophenyl)borate
- Sodium tetrakis(p-fluorophenyl)borate
- Potassium tetrakis(p-fluorophenyl)borate
Uniqueness
Lithium tetrakis(p-fluorophenyl)borate is unique due to its specific combination of lithium cation and p-fluorophenyl groups. This combination provides a balance of weak coordination and stability, making it particularly effective in applications requiring highly reactive cationic species. Compared to its pentafluorophenyl counterpart, the p-fluorophenyl groups offer different electronic properties, which can influence the reactivity and selectivity of the compound in various chemical processes.
Eigenschaften
CAS-Nummer |
68140-33-0 |
|---|---|
Molekularformel |
C24H16BF4Li |
Molekulargewicht |
398.2 g/mol |
IUPAC-Name |
lithium;tetrakis(4-fluorophenyl)boranuide |
InChI |
InChI=1S/C24H16BF4.Li/c26-21-9-1-17(2-10-21)25(18-3-11-22(27)12-4-18,19-5-13-23(28)14-6-19)20-7-15-24(29)16-8-20;/h1-16H;/q-1;+1 |
InChI-Schlüssel |
CYAALCBETSCAKZ-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[B-](C1=CC=C(C=C1)F)(C2=CC=C(C=C2)F)(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![(6-(6-(tert-Butoxycarbonyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-5-fluoropyridin-3-yl)boronic acid](/img/structure/B12960064.png)




![6-Chlorobenzo[d]isoxazole-3-carboxamide](/img/structure/B12960088.png)
![bis[3,5-bis(trifluoromethyl)phenyl]-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphanium;bis(trifluoromethylsulfonyl)azanide;gold(1+)](/img/structure/B12960104.png)
